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molecular formula C21H31NO3 B1675235 Spirendolol CAS No. 81840-58-6

Spirendolol

Cat. No. B1675235
M. Wt: 345.5 g/mol
InChI Key: YLBMSIZZTJEEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04322437

Procedure details

7.5 g of a mixture of mainly 4'-(3-chloro-2-hydroxypropoxy)-spiro(cyclohexane-1,2'-indan)-1'-one and of 4'-(2,3-epoxypropoxy)-spiro(cyclohexane-1,2'-indan)-1'-one in 50 ml dioxane and 30 ml tert.-butylamine are heated at 130° for 20 hours in an autoclave, then cooled and partitioned between 2 N tartaric acid and ether. The aqueous phase is made alkaline and extracted with ether. The organic phases are evaporated to yield the title compound in free base form (M.Pt. 87°-88°) which is converted into the hydrogen maleate; M.Pt. 180°-181°, and hydrogen malonate M.Pt. 143°-145°.
[Compound]
Name
mixture
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
4'-(3-chloro-2-hydroxypropoxy)-spiro(cyclohexane-1,2'-indan)-1'-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4'-(2,3-epoxypropoxy)-spiro(cyclohexane-1,2'-indan)-1'-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]([OH:21])[CH2:4][O:5][C:6]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:7]=1[CH2:8][C:9]1([CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)[C:10]2=[O:15].O1CC1COC1C=CC=C2C=1CC1(CCCCC1)C2=O.[C:42]([NH2:46])([CH3:45])([CH3:44])[CH3:43]>O1CCOCC1>[C:42]([NH:46][CH2:2][CH:3]([OH:21])[CH2:4][O:5][C:6]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:7]=1[CH2:8][C:9]1([CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)[C:10]2=[O:15])([CH3:45])([CH3:44])[CH3:43]

Inputs

Step One
Name
mixture
Quantity
7.5 g
Type
reactant
Smiles
Name
4'-(3-chloro-2-hydroxypropoxy)-spiro(cyclohexane-1,2'-indan)-1'-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(COC1=C2CC3(C(C2=CC=C1)=O)CCCCC3)O
Name
4'-(2,3-epoxypropoxy)-spiro(cyclohexane-1,2'-indan)-1'-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(COC2=C3CC4(C(C3=CC=C2)=O)CCCCC4)C1
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
partitioned between 2 N tartaric acid and ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The organic phases are evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NCC(COC1=C2CC3(C(C2=CC=C1)=O)CCCCC3)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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